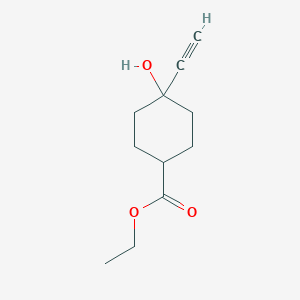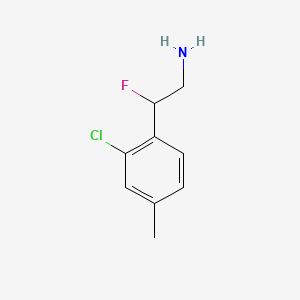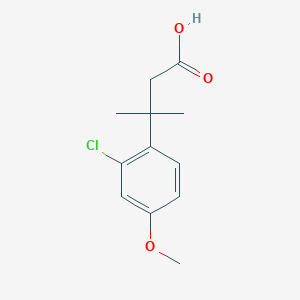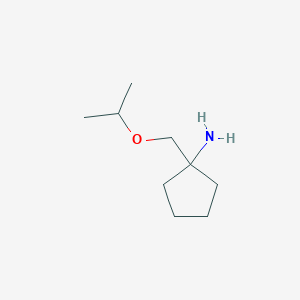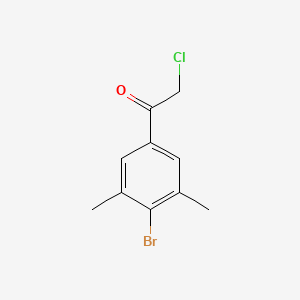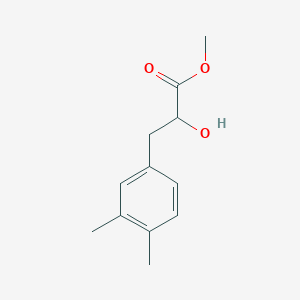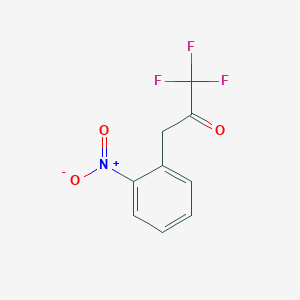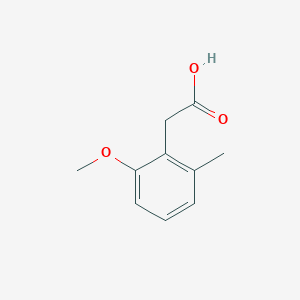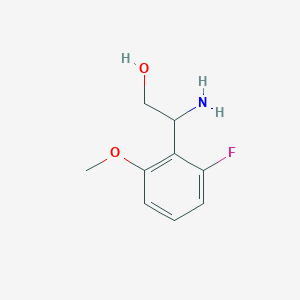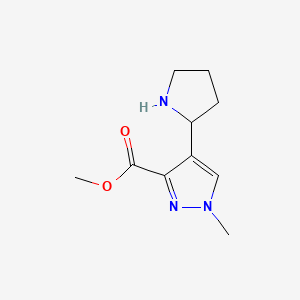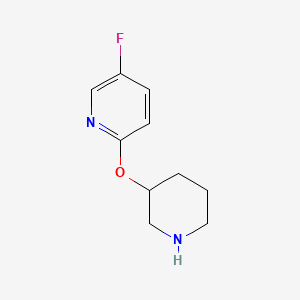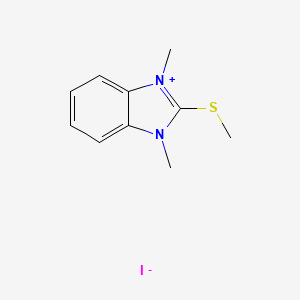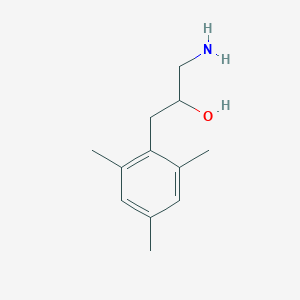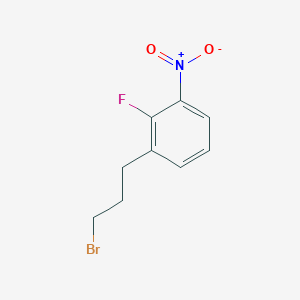
1-(3-Bromopropyl)-2-fluoro-3-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopropyl)-2-fluoro-3-nitrobenzene is an organic compound with the molecular formula C9H9BrFNO2 It is a derivative of benzene, substituted with a bromopropyl group, a fluorine atom, and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-2-fluoro-3-nitrobenzene typically involves a multi-step process:
Nitration: The starting material, 2-fluorobenzene, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group, forming 2-fluoro-3-nitrobenzene.
Bromination: The nitro-substituted benzene is then subjected to bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide to introduce the bromine atom at the desired position.
Alkylation: Finally, the brominated intermediate undergoes alkylation with 1,3-dibromopropane in the presence of a strong base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and bromination steps to ensure better control over reaction conditions and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromopropyl)-2-fluoro-3-nitrobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl chain, to form carboxylic acids or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Reduction: The major product is 1-(3-Aminopropyl)-2-fluoro-3-nitrobenzene.
Oxidation: Products include carboxylic acids and aldehydes derived from the oxidation of the alkyl chain.
Applications De Recherche Scientifique
1-(3-Bromopropyl)-2-fluoro-3-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the preparation of functionalized polymers and materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Medicinal Chemistry: Its derivatives may exhibit biological activity and can be explored for potential therapeutic applications, including as antimicrobial or anticancer agents.
Chemical Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of diagnostic tools.
Mécanisme D'action
The mechanism of action of 1-(3-Bromopropyl)-2-fluoro-3-nitrobenzene depends on its specific application and the chemical reactions it undergoes. For example:
Nucleophilic Substitution: The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds.
Reduction: The nitro group is reduced to an amino group through a series of electron transfer steps, often involving the formation of intermediate species such as nitroso and hydroxylamine.
Oxidation: The alkyl chain undergoes oxidation through the formation of radical intermediates, leading to the formation of carboxylic acids or aldehydes.
Comparaison Avec Des Composés Similaires
1-(3-Bromopropyl)-2-fluoro-3-nitrobenzene can be compared with other similar compounds, such as:
1-(3-Bromopropyl)-2-fluoro-4-nitrobenzene: Similar structure but with the nitro group in a different position, which can affect its reactivity and applications.
1-(3-Bromopropyl)-3-fluoro-2-nitrobenzene: Another isomer with different substitution patterns, leading to variations in chemical behavior.
1-(3-Bromopropyl)-2-chloro-3-nitrobenzene: Substitution of fluorine with chlorine, which can influence the compound’s electronic properties and reactivity.
Propriétés
Formule moléculaire |
C9H9BrFNO2 |
|---|---|
Poids moléculaire |
262.08 g/mol |
Nom IUPAC |
1-(3-bromopropyl)-2-fluoro-3-nitrobenzene |
InChI |
InChI=1S/C9H9BrFNO2/c10-6-2-4-7-3-1-5-8(9(7)11)12(13)14/h1,3,5H,2,4,6H2 |
Clé InChI |
DIODOBATPYGHLP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)[N+](=O)[O-])F)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


